3,4-Morpholinedicarboxylic acid, 6,6-dimethyl-, 4-(1,1-dimethylethyl) ester 3,4-Morpholinedicarboxylic acid, 6,6-dimethyl-, 4-(1,1-dimethylethyl) ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16606421
InChI: InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-12(4,5)17-6-8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/p-1
SMILES:
Molecular Formula: C12H20NO5-
Molecular Weight: 258.29 g/mol

3,4-Morpholinedicarboxylic acid, 6,6-dimethyl-, 4-(1,1-dimethylethyl) ester

CAS No.:

Cat. No.: VC16606421

Molecular Formula: C12H20NO5-

Molecular Weight: 258.29 g/mol

* For research use only. Not for human or veterinary use.

3,4-Morpholinedicarboxylic acid, 6,6-dimethyl-, 4-(1,1-dimethylethyl) ester -

Specification

Molecular Formula C12H20NO5-
Molecular Weight 258.29 g/mol
IUPAC Name 6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylate
Standard InChI InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-12(4,5)17-6-8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/p-1
Standard InChI Key AAEZKWUAXIQWAS-UHFFFAOYSA-M
Canonical SMILES CC1(CN(C(CO1)C(=O)[O-])C(=O)OC(C)(C)C)C

Introduction

Structural Characteristics and Molecular Identity

The compound’s structural complexity arises from its morpholine backbone—a six-membered ring containing one nitrogen and one oxygen atom—modified at the 3,4-positions with dicarboxylic acid groups. The 6,6-dimethyl and 4-(1,1-dimethylethyl) ester substituents introduce steric hindrance and influence its conformational stability. Key structural features include:

  • Morpholine Core: The saturated heterocycle contributes to the molecule’s polarity and ability to participate in hydrogen bonding.

  • tert-Butyl Ester Group: Positioned at the 4-carbon, this bulky substituent enhances lipophilicity and protects the carboxylic acid during synthetic transformations .

  • Dimethyl Substituents: The 6,6-dimethyl groups restrict ring puckering, favoring specific diastereomeric forms in reactions .

Table 1: Fundamental Molecular Properties

PropertyValue
CAS Number1255098-50-0
Molecular FormulaC12H20NO5\text{C}_{12}\text{H}_{20}\text{NO}_5
Molecular Weight258.29 g/mol
IUPAC Name6,6-Dimethyl-4-(tert-butoxycarbonyl)morpholine-3-carboxylate

Synthetic Methodologies and Reaction Pathways

Direct Esterification Approach

The most straightforward synthesis involves reacting 3,4-morpholinedicarboxylic acid with tert-butyl alcohol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). This method requires precise control of reaction parameters:

  • Temperature: 60–80°C to balance reaction rate and byproduct formation.

  • Solvent: Polar aprotic solvents like dichloromethane or tetrahydrofuran improve reagent solubility.

  • Monitoring: Thin-layer chromatography (TLC) with ethyl acetate/hexane eluents confirms reaction completion.

The tert-butyl group acts as a protective moiety, enabling subsequent functionalization of the morpholine ring without carboxylate interference.

Petasis/Pomeranz–Fritsch–Bobbitt Strategy

A more sophisticated route integrates the Petasis reaction with Pomeranz–Fritsch–Bobbitt cyclization to achieve stereochemical control . This method proceeds via:

  • Petasis Reaction: A three-component coupling of (R)-phenylglycinol-derived aminoacetaldehyde acetal, boronic acid, and glyoxylic acid yields a chiral oxazinone intermediate.

  • Cyclization: Acid-mediated Pomeranz–Fritsch–Bobbitt conditions induce ring closure, forming the tetrahydroisoquinoline core while preserving ester functionality .

This approach emphasizes diastereoselectivity, critical for accessing enantiomerically pure derivatives for pharmaceutical applications.

Chemical Reactivity and Functional Transformations

Hydrolysis and Decarboxylation

Under acidic or basic conditions, the tert-butyl ester undergoes hydrolysis to regenerate 3,4-morpholinedicarboxylic acid. For example:
Ester+H2OH+Morpholinedicarboxylic Acid+tert-Butyl Alcohol\text{Ester} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Morpholinedicarboxylic Acid} + \text{tert-Butyl Alcohol}
This reversibility makes the compound valuable in prodrug design, where controlled release of the active acid is desirable.

Participation in Multicomponent Reactions

The morpholine nitrogen and ester carbonyl groups enable participation in Ugi, Passerini, and Biginelli reactions, facilitating rapid diversification into polycyclic architectures .

Pharmaceutical and Biological Relevance

While direct biological data for this compound remains limited, structural analogs demonstrate:

  • Enzyme Inhibition: Morpholine derivatives often target proteases and kinases due to nitrogen-oxygen coordination mimicking transition states.

  • CNS Activity: Tert-butyl esters enhance blood-brain barrier penetration, suggesting potential in neurological drug development .

Table 2: Comparative Analysis of Morpholine-Based Therapeutics

Drug NameTargetRole of Morpholine
AprepitantNK1 ReceptorEnhances binding affinity
GefitinibEGFR KinaseImproves solubility
(Hypothetical)tert-Butyl ester as prodrug

Recent Advances and Research Directions

Asymmetric Synthesis

Recent work by Fülöp et al. (2023) highlights chiral oxazinones—structurally related to this compound—as intermediates in tetrahydroisoquinoline alkaloid synthesis . Their methods achieve >90% enantiomeric excess, underscoring the potential for stereocontrolled production of this ester .

Solid-Phase Synthesis Applications

Immobilizing the morpholine core on resin supports enables combinatorial library generation for high-throughput screening against biological targets.

Challenges and Future Prospects

Key limitations include:

  • Stereochemical Complexity: Dynamic ring puckering complicates diastereomer separation.

  • Stability Issues: Tert-butyl esters may undergo premature hydrolysis under physiological conditions.

Future research should prioritize:

  • Catalytic Asymmetric Esterification to streamline enantioselective synthesis.

  • In Vivo Pharmacokinetic Studies to evaluate bioavailability and metabolism.

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